7-Fluoro-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Fluoro-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of fluorinated quinazolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Piperidine and Pyrrolidinone Attachment: The piperidine and pyrrolidinone moieties are introduced through nucleophilic substitution reactions, often using appropriate alkyl halides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidinone moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: The fluorine atom and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Fluoro-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more effective inhibition or activation of the target pathways.
Comparison with Similar Compounds
Similar Compounds
7-Fluoroquinazolinones: These compounds share the quinazolinone core and fluorine substitution but differ in other substituents.
Piperidinylquinazolinones: These compounds have similar piperidine moieties but may lack the fluorine atom or pyrrolidinone group.
Uniqueness
The unique combination of the fluorine atom, piperidine, and pyrrolidinone moieties in 7-Fluoro-3-{[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H23FN4O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
7-fluoro-3-[[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C19H23FN4O2/c1-22-7-6-17(19(22)26)23-8-4-13(5-9-23)11-24-12-21-16-10-14(20)2-3-15(16)18(24)25/h2-3,10,12-13,17H,4-9,11H2,1H3 |
InChI Key |
BXLDSXFVGLRVMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F |
Origin of Product |
United States |
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